![molecular formula C12H12N2O2 B2558701 N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide CAS No. 2305283-44-5](/img/structure/B2558701.png)
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide is a compound that belongs to the class of furo[3,2-c]pyridine derivatives. These compounds are known for their versatile pharmacological properties, including significant anticancer activity . The structure of this compound features a furo[3,2-c]pyridine core, which is a fused heterocyclic system combining a furan ring and a pyridine ring.
Vorbereitungsmethoden
The synthesis of N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) . For instance, the compound can be synthesized via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide has several scientific research applications. In medicinal chemistry, it has shown potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . Additionally, this compound may be used in the development of new therapeutic agents for various diseases.
Wirkmechanismus
The mechanism of action of N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide involves the disruption of key cellular signaling pathways. It targets molecular pathways involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . By binding to these targets, the compound interferes with cell proliferation and survival, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide can be compared with other furo[3,2-c]pyridine derivatives and N-(pyridin-2-yl)amides . Similar compounds include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which also exhibit significant biological and therapeutic value . The uniqueness of this compound lies in its specific molecular structure and its ability to target multiple cellular pathways, enhancing its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(1-furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-12(15)14-8(2)11-6-9-7-13-5-4-10(9)16-11/h3-8H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFFNBSUORFQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CN=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
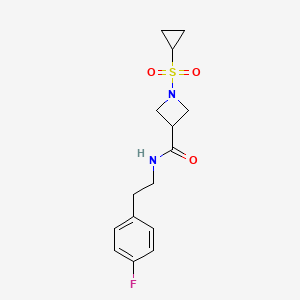
![N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
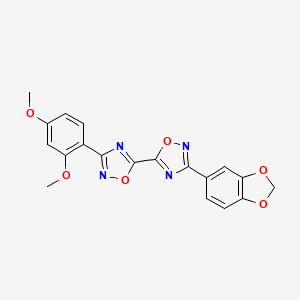
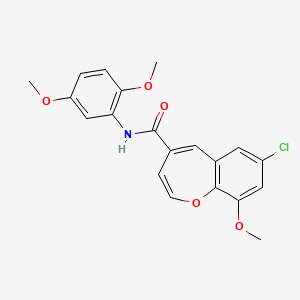
![3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-methoxybenzamide](/img/structure/B2558630.png)
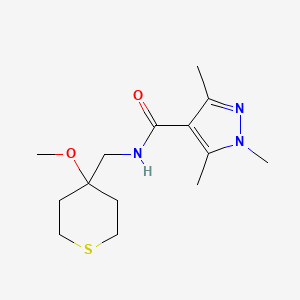
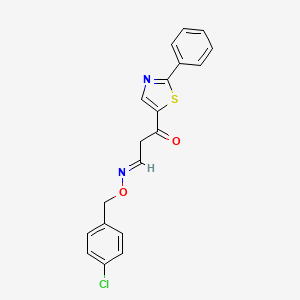
![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)
![2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2558639.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)
